molecular formula C19H24BrNO4 B12751104 Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide CAS No. 155272-60-9

Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide

Cat. No.: B12751104
CAS No.: 155272-60-9
M. Wt: 410.3 g/mol
InChI Key: CTUSBCROFCVLLW-UHFFFAOYSA-M
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Description

Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is a complex organic compound that belongs to the class of quinuclidinium derivatives. This compound is characterized by its unique structure, which includes a quinuclidine core, a hydroxy group, and a benzopyran moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinuclidine Core: This step involves the cyclization of appropriate precursors to form the quinuclidine ring.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Benzopyran Moiety: The benzopyran moiety is attached via an etherification reaction, where the benzopyran derivative reacts with the quinuclidine intermediate in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced quinuclidine derivatives.

    Substitution: Formation of substituted quinuclidine compounds.

Scientific Research Applications

Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound with a simpler structure.

    Benzopyran Derivatives: Compounds with similar benzopyran moieties but different substituents.

    Hydroxy Quinuclidine Derivatives: Compounds with hydroxy groups attached to the quinuclidine core.

Uniqueness

Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is unique due to its combination of a quinuclidine core, a hydroxy group, and a benzopyran moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

CAS No.

155272-60-9

Molecular Formula

C19H24BrNO4

Molecular Weight

410.3 g/mol

IUPAC Name

7-[2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)ethoxy]-4-methylchromen-2-one;bromide

InChI

InChI=1S/C19H24NO4.BrH/c1-13-10-19(22)24-18-11-15(2-3-16(13)18)23-9-8-20-6-4-14(5-7-20)17(21)12-20;/h2-3,10-11,14,17,21H,4-9,12H2,1H3;1H/q+1;/p-1

InChI Key

CTUSBCROFCVLLW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]34CCC(CC3)C(C4)O.[Br-]

Origin of Product

United States

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